N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. This structure is substituted with a 4-methoxyphenyl group at position 6, a methyl group at position 3, and a carboxamide-linked 3,4-dimethoxyphenethyl chain at position 2.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-15-22(23(28)25-12-11-16-5-10-20(30-3)21(13-16)31-4)32-24-26-19(14-27(15)24)17-6-8-18(29-2)9-7-17/h5-10,13-14H,11-12H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDPLRFJRQHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of interest due to its potential biological activities. The imidazo[2,1-b][1,3]thiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H25N3O4S
- SMILES Notation : C/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCC2=CC(=C(C=C2)OC)OC
- InChIKey : JDRVKQMWEBWPJU-FYWRMAATSA-N
Biological Activity Overview
The biological activity of this compound has been explored through various studies:
Anticancer Activity
Research indicates that compounds with the imidazo[2,1-b][1,3]thiazole structure exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of imidazo[2,1-b][1,3]thiazole showed potent cytotoxic effects against various cancer cell lines such as HCT-15 (colon carcinoma) and Jurkat cells (T-cell leukemia) .
- A structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring enhances antiproliferative activity .
Antimicrobial Activity
The thiazole ring has been associated with antimicrobial properties:
- Compounds containing thiazole derivatives have shown promising antibacterial and antifungal activities against strains like Staphylococcus aureus and Candida albicans .
- The incorporation of methoxy groups in the phenyl rings significantly enhances the antimicrobial efficacy .
Anti-inflammatory Effects
Some studies suggest that thiazole derivatives can modulate inflammatory pathways:
- Compounds similar to this compound have been noted to inhibit pro-inflammatory cytokines in cellular models .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of related compounds:
| Compound | Activity Type | Cell Line | IC50 (µM) |
|---|---|---|---|
| 24a | Anticancer | HCT-15 | 5.0 |
| 24b | Anticancer | Jurkat | 7.5 |
| 33 | Antimicrobial | S. aureus | 10.0 |
| 35a | Anti-inflammatory | RAW 264.7 | 12.0 |
These results indicate a correlation between structural modifications and enhanced biological activity.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs differ in core heterocycles, substituent types, and functional groups, influencing their physicochemical and biological properties. Key examples include:
*Estimated; †Calculated based on structural formula.
Key Observations :
Spectral Characterization
Spectral data for analogous compounds provides benchmarks:
- IR Spectroscopy : Absence of C=O bands (~1660 cm⁻¹) in cyclized products () vs. presence in intermediates . The target’s carboxamide should show ν(C=O) ~1680 cm⁻¹ and ν(N-H) ~3300 cm⁻¹ .
- NMR : Methoxy protons resonate at δ 3.7–3.9 ppm (), while aromatic protons in imidazo-thiazole cores appear at δ 7.0–8.5 ppm () .
Q & A
Q. What integrated approaches are recommended for preclinical development?
- Methodological Answer : Combine in vitro ADME-Tox profiling (e.g., microsomal stability, hERG inhibition), in vivo efficacy studies (xenograft models), and toxicology assessments (e.g., histopathology). Use PK/PD modeling to bridge interspecies differences. Collaborative workflows with crystallography and computational chemistry teams accelerate lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
